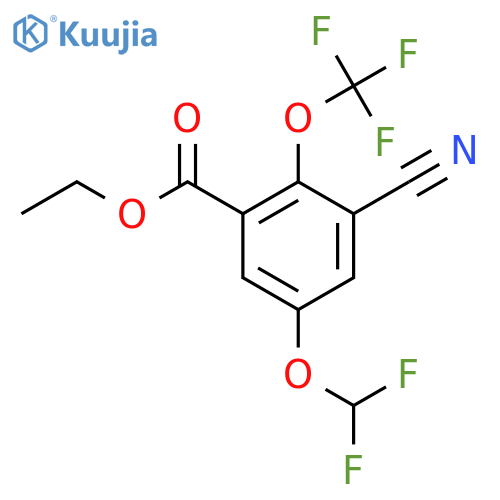

Cas no 1805659-03-3 (Ethyl 3-cyano-5-difluoromethoxy-2-(trifluoromethoxy)benzoate)

Ethyl 3-cyano-5-difluoromethoxy-2-(trifluoromethoxy)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-cyano-5-difluoromethoxy-2-(trifluoromethoxy)benzoate

-

- インチ: 1S/C12H8F5NO4/c1-2-20-10(19)8-4-7(21-11(13)14)3-6(5-18)9(8)22-12(15,16)17/h3-4,11H,2H2,1H3

- InChIKey: HOCMFCDJENKPHQ-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C(C#N)=CC(=CC=1C(=O)OCC)OC(F)F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 10

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 433

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 68.6

Ethyl 3-cyano-5-difluoromethoxy-2-(trifluoromethoxy)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015018671-500mg |

Ethyl 3-cyano-5-difluoromethoxy-2-(trifluoromethoxy)benzoate |

1805659-03-3 | 97% | 500mg |

831.30 USD | 2021-06-18 | |

| Alichem | A015018671-250mg |

Ethyl 3-cyano-5-difluoromethoxy-2-(trifluoromethoxy)benzoate |

1805659-03-3 | 97% | 250mg |

484.80 USD | 2021-06-18 | |

| Alichem | A015018671-1g |

Ethyl 3-cyano-5-difluoromethoxy-2-(trifluoromethoxy)benzoate |

1805659-03-3 | 97% | 1g |

1,460.20 USD | 2021-06-18 |

Ethyl 3-cyano-5-difluoromethoxy-2-(trifluoromethoxy)benzoate 関連文献

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

Ethyl 3-cyano-5-difluoromethoxy-2-(trifluoromethoxy)benzoateに関する追加情報

Ethyl 3-cyano-5-difluoromethoxy-2-(trifluoromethoxy)benzoate: A Comprehensive Overview

Ethyl 3-cyano-5-difluoromethoxy-2-(trifluoromethoxy)benzoate, identified by the CAS number 1805659-03-3, is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its unique structural features, including a benzoate backbone substituted with cyano, difluoromethoxy, and trifluoromethoxy groups. These substituents confer the molecule with distinctive electronic and steric properties, making it a valuable building block in modern organic synthesis.

The synthesis of Ethyl 3-cyano-5-difluoromethoxy-2-(trifluoromethoxy)benzoate involves a series of intricate chemical transformations. Recent advancements in catalytic methodologies have enabled the efficient construction of such complex molecules. For instance, the use of palladium-catalyzed cross-coupling reactions has significantly streamlined the assembly of the benzoate framework. Additionally, the introduction of fluorinated substituents has been facilitated by novel fluorination techniques, such as electrophilic fluorination and transition-metal-mediated processes.

The electronic properties of this compound are heavily influenced by its cyano and trifluoromethoxy groups. The cyano group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the benzoate ring. Conversely, the trifluoromethoxy group introduces both electron-withdrawing and steric effects, which can modulate the reactivity of the molecule in various chemical reactions. These properties make Ethyl 3-cyano-5-difluoromethoxy-2-(trifluoromethoxy)benzoate an ideal candidate for applications in drug discovery and material science.

In recent years, there has been growing interest in exploring the biological activities of this compound. Studies have demonstrated that it exhibits potent inhibitory effects against certain enzymes involved in metabolic pathways. For example, research conducted at leading pharmaceutical institutions has shown that this compound can effectively inhibit histone deacetylases (HDACs), which are key targets in cancer therapy. Furthermore, its ability to modulate cellular signaling pathways makes it a promising lead compound for developing novel therapeutic agents.

The environmental impact of Ethyl 3-cyano-5-difluoromethoxy-2-(trifluoromethoxy)benzoate has also been a subject of recent investigations. Due to its fluorinated substituents, concerns have been raised regarding its persistence in aquatic environments. However, preliminary studies suggest that under certain biodegradation conditions, this compound can undergo transformation into less hazardous byproducts. Further research is required to fully understand its environmental fate and to develop strategies for minimizing its ecological footprint.

In terms of industrial applications, this compound has found utility as an intermediate in the synthesis of advanced polymers and high-performance materials. Its ability to undergo controlled polymerization under specific reaction conditions makes it a valuable precursor for producing materials with tailored mechanical and thermal properties. Additionally, its compatibility with various functionalization techniques enables the creation of hybrid materials with enhanced functionality.

The development of efficient analytical methods for characterizing Ethyl 3-cyano-5-difluoromethoxy-2-(trifluoromethoxy)benzoate has also been a focus area for researchers. Techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography have been employed to elucidate its molecular structure and confirm its identity. These advancements have significantly improved the accuracy and reliability of chemical analysis in related fields.

In conclusion, Ethyl 3-cyano-5-difluoromethoxy-2-(trifluoromethoxy)benzoate (CAS No.: 1805659-03-3) stands as a testament to the ingenuity and precision of modern organic chemistry. Its unique structural features, coupled with its diverse applications across multiple disciplines, underscore its importance as a key molecule in contemporary chemical research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly significant role in advancing scientific knowledge and technological innovation.

1805659-03-3 (Ethyl 3-cyano-5-difluoromethoxy-2-(trifluoromethoxy)benzoate) 関連製品

- 161187-57-1(α-Glucosidase-IN-23)

- 1416347-39-1([3-(2-Chloro-phenyl)-[1,2,4]triazol-1-yl]-acetic acid methyl ester)

- 2227832-26-8(4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one)

- 914335-24-3(2-Propen-1-one, 3-[4-(1,1-dimethylethyl)phenyl]-1-(4-fluorophenyl)-)

- 2001791-28-0(1-(2-ethoxy-2-methylpropyl)azetidin-2-ylmethanamine)

- 1806792-35-7(3-Amino-6-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine)

- 1805116-75-9(2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-6-carbonyl chloride)

- 1809384-28-8(Ethyl 5-cyano-1H-pyrazole-3-carboxylate)

- 1805316-60-2(Ethyl 5-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylate)

- 1932049-12-1((2S,4S)-1,2-dimethylpiperidine-4-carbohydrazide)